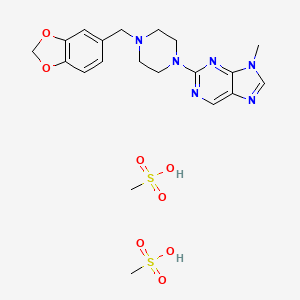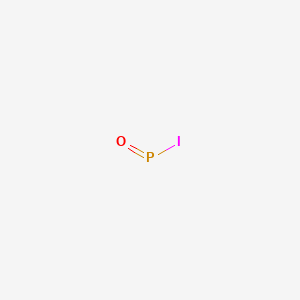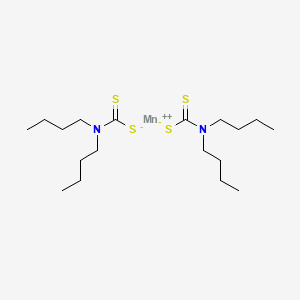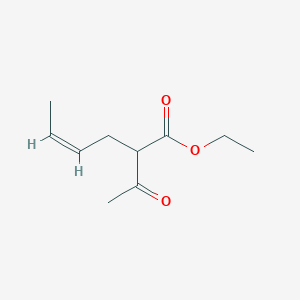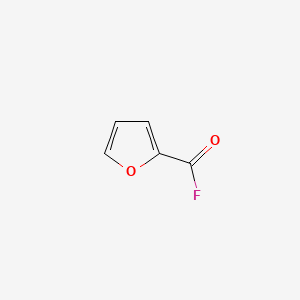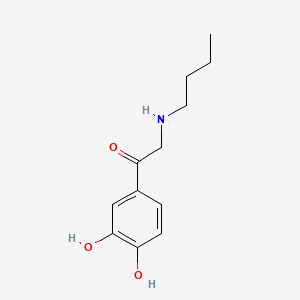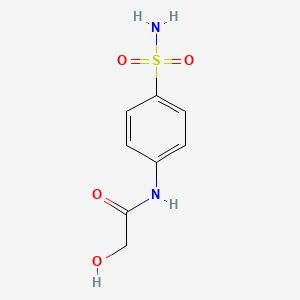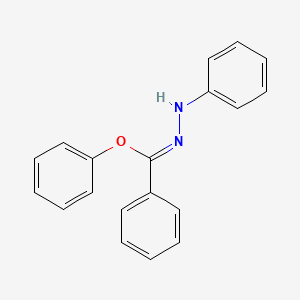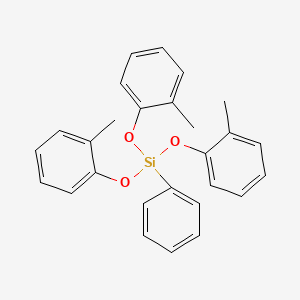
Tris(2-methylphenoxy)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylphenoxy)phenylsilane is an organosilicon compound characterized by the presence of three 2-methylphenoxy groups attached to a central phenylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methylphenoxy)phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-methylphenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-methylphenoxy groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methylphenoxy)phenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes with different substituents.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenoxy groups.
Applications De Recherche Scientifique
Tris(2-methylphenoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biocompatible materials.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which Tris(2-methylphenoxy)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The phenoxy groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Phenylsilane: A simpler analog with only one phenyl group attached to silicon.
Tris(trimethylsilyl)silane: Another organosilicon compound with three trimethylsilyl groups attached to silicon.
Comparison:
Uniqueness: Tris(2-methylphenoxy)phenylsilane is unique due to the presence of three 2-methylphenoxy groups, which provide distinct steric and electronic properties compared to simpler analogs.
Reactivity: The compound’s reactivity is influenced by the bulky phenoxy groups, making it suitable for specific applications where steric hindrance is beneficial.
Applications: While phenylsilane and Tris(trimethylsilyl)silane are used in various chemical reactions, this compound offers unique advantages in materials science and advanced synthesis due to its specific structural features.
Propriétés
Numéro CAS |
35074-48-7 |
|---|---|
Formule moléculaire |
C27H26O3Si |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
tris(2-methylphenoxy)-phenylsilane |
InChI |
InChI=1S/C27H26O3Si/c1-21-13-7-10-18-25(21)28-31(24-16-5-4-6-17-24,29-26-19-11-8-14-22(26)2)30-27-20-12-9-15-23(27)3/h4-20H,1-3H3 |
Clé InChI |
BJZXRBVWTLEUDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


